molecular formula C12H17ClN2 B2679783 2-(Azepan-1-yl)-5-chloroaniline CAS No. 710301-04-5

2-(Azepan-1-yl)-5-chloroaniline

Cat. No.: B2679783
CAS No.: 710301-04-5
M. Wt: 224.73
InChI Key: UJKLTMJPUAIZPJ-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-chloroaniline is an organic compound that features a chloro-substituted aniline ring bonded to an azepane moiety This compound is of interest due to its unique chemical structure, which combines the properties of aniline derivatives with those of azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chloroaniline typically involves the nucleophilic substitution of a chloroaniline derivative with an azepane. One common method is to react 5-chloro-2-nitroaniline with azepane in the presence of a reducing agent such as iron powder or tin chloride under acidic conditions. The nitro group is reduced to an amine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the azepane ring or the aniline moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified azepane or aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-yl)-5-chloroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-chloroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chloroaniline moiety can participate in various biochemical reactions, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)-2-phenylethylamine
  • 5-(Azepan-1-yl)pentan-1-amine
  • 6-Azepan-1-ylpyridin-3-amine

Uniqueness

2-(Azepan-1-yl)-5-chloroaniline is unique due to the presence of both the azepane ring and the chloro-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

2-(azepan-1-yl)-5-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKLTMJPUAIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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